An In-Depth Technical Guide to (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: Properties, Synthesis, and Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif in drug design. Within this class of compounds, chiral derivatives offer the precision required for stereospecific interactions with biological targets. (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a premier example of a versatile chiral building block. It combines the stereochemically defined piperidine core with two orthogonal functionalities: a reactive aldehyde "handle" for molecular elaboration and a robust N-benzyloxycarbonyl (Cbz or Z) protecting group that modulates reactivity and facilitates controlled synthetic transformations.
This technical guide provides a comprehensive examination of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis and purification, explore its chemical reactivity, and discuss its strategic application in the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde, also known as (R)-N-Cbz-2-formylpiperidine, is a synthetic intermediate valued for its defined stereochemistry and versatile reactivity. Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₃ | [3] |
| Molecular Weight | 247.29 g/mol | [3][4] |
| CAS Number | 105706-76-1 | [3] |
| Appearance | Typically a solid or oil | [4] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc); Insoluble in water. | [4] |
Structural Features: The molecule's utility stems from its distinct components:
-
The (R)-Stereocenter: The chiral center at the C2 position is crucial for creating enantiomerically pure target molecules, which is often a regulatory and efficacy requirement for modern therapeutics.
-
The Aldehyde Group: This electrophilic functional group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The N-Cbz Protecting Group: The benzyloxycarbonyl group serves a critical dual function. It deactivates the otherwise nucleophilic and basic piperidine nitrogen, preventing unwanted side reactions.[5] Furthermore, its stability under a range of conditions and its susceptibility to clean removal via hydrogenolysis make it an ideal protecting group for multi-step synthesis.
Spectroscopic Data: While specific spectra are lot-dependent, the following provides an expected profile for structural confirmation:
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 9.6-9.7 ppm (s, 1H, -CHO)
-
δ 7.2-7.4 ppm (m, 5H, Ar-H of Cbz)
-
δ 5.1-5.2 ppm (s or ABq, 2H, -OCH₂Ph)
-
δ 4.5-4.7 ppm (m, 1H, N-CH-CHO)
-
δ 2.8-4.2 ppm (m, 2H, piperidine N-CH₂)
-
δ 1.2-1.9 ppm (m, 6H, piperidine -CH₂-)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ ~200 ppm (C=O, aldehyde)
-
δ ~155 ppm (C=O, carbamate)
-
δ ~136 ppm (Ar-C, quat.)
-
δ ~128 ppm (Ar-CH)
-
δ ~67 ppm (-OCH₂Ph)
-
δ ~55-60 ppm (N-CH-CHO)
-
δ ~40-45 ppm (piperidine N-CH₂)
-
δ ~20-30 ppm (piperidine -CH₂-)
-
-
IR (ATR):
-
~1700-1720 cm⁻¹ (C=O stretch, aldehyde)
-
~1680-1700 cm⁻¹ (C=O stretch, carbamate)
-
~2720, 2820 cm⁻¹ (C-H stretch, characteristic of aldehydes)
-
~3030 cm⁻¹ (C-H stretch, aromatic)
-
Synthesis and Purification
The most reliable and common route to (R)-N-Cbz-2-piperidinecarboxaldehyde is the partial reduction of a suitable carboxylic acid derivative, typically an ester or Weinreb amide, derived from the commercially available (R)-N-Cbz-pipecolic acid. Reduction of the parent carboxylic acid directly often leads to over-reduction to the alcohol. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is the industry-standard method for this transformation, as it allows for precise control to stop the reduction at the aldehyde stage.
Synthetic Workflow
Caption: Synthetic pathway from (R)-N-Cbz-pipecolic acid to the target aldehyde.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from the corresponding methyl ester.
Step 1: Esterification of (R)-N-Cbz-Pipecolic Acid
-
Suspend (R)-N-Cbz-pipecolic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (1.2 eq) dropwise via syringe. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a highly effective method for amino acid derivatives.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.
Step 2: DIBAL-H Reduction to the Aldehyde
-
Dissolve the (R)-N-Cbz-pipecolic acid methyl ester (1.0 eq) in anhydrous toluene (approx. 15 mL per gram) in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent over-reduction of the aldehyde to the alcohol and to control the reactivity of the powerful DIBAL-H reagent.
-
Add DIBAL-H (1.5 M solution in toluene, 1.1-1.3 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress carefully by TLC (staining with KMnO₄ or p-anisaldehyde).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt is an effective chelating agent for the aluminum salts produced during workup, preventing the formation of gelatinous precipitates and facilitating a clean phase separation.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification Protocol
The crude aldehyde is typically purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified aldehyde.
Chemical Reactivity and Handling
The synthetic value of (R)-N-Cbz-2-piperidinecarboxaldehyde lies in the distinct and predictable reactivity of its two key functional groups.
Reactions at the Aldehyde Moiety
The aldehyde is a versatile electrophilic handle for constructing more complex molecules.
Caption: Common synthetic transformations of the aldehyde group.
-
Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde readily forms an iminium ion with primary or secondary amines, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a more complex amine. This is a cornerstone of library synthesis in drug discovery.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a method for carbon chain extension with control over geometry (E/Z) depending on the ylide used.
-
Oxidation: Mild oxidation (e.g., with sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, (R)-N-Cbz-pipecolic acid, providing access to amide and ester derivatives.
-
Reduction: Reduction with sodium borohydride (NaBH₄) cleanly yields the corresponding primary alcohol, (R)-N-Cbz-2-piperidinemethanol, a useful intermediate in its own right.
Deprotection of the N-Cbz Group
The Cbz group is robust but can be removed cleanly under specific conditions, most commonly catalytic hydrogenation.
Caption: N-Cbz deprotection via catalytic hydrogenation.
Detailed Experimental Protocol: Hydrogenolysis
-
Dissolve the N-Cbz protected piperidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (or use a balloon of H₂) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC/LC-MS. Causality: The reaction progress can be followed by the disappearance of the UV-active Cbz group.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine.
Stability and Storage
-
(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is susceptible to oxidation. It should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[4][6]
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[4]
-
Avoid contact with strong oxidizing agents.[6]
Strategic Applications in Drug Discovery
The true value of (R)-N-Cbz-2-piperidinecarboxaldehyde is realized in its application as a strategic intermediate in the synthesis of high-value pharmaceutical targets.
-
Scaffold for Chiral Ligands: The piperidine ring is a proven scaffold for CNS agents, antivirals, and oncology drugs.[1] Starting with this enantiopure aldehyde allows for the direct synthesis of the desired enantiomer of a drug candidate, avoiding costly chiral separation later in the synthesis.
-
Introduction of Pharmacophoric Elements: The aldehyde serves as the primary point of attachment for side chains that can interact with specific pockets in a biological target. For instance, reductive amination allows for the systematic introduction of a wide range of amine-containing groups to probe structure-activity relationships (SAR).
-
Access to the Core Amine: Following elaboration of the aldehyde, the N-Cbz group can be removed to reveal the piperidine nitrogen. This secondary amine is often a critical pharmacophoric element, acting as a hydrogen bond acceptor/donor or a basic center that forms a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a protein's active site. The N-benzylpiperidine motif, which is structurally related, is known to provide crucial cation-π interactions.[7]
Conclusion
(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a high-value, versatile intermediate for the synthesis of complex, chiral molecules. Its combination of a stereodefined core, a robust protecting group, and a reactive functional handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthetic access, and reactivity profile, as outlined in this guide, empowers researchers to leverage this building block to its full potential in the design and development of next-generation therapeutics.
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